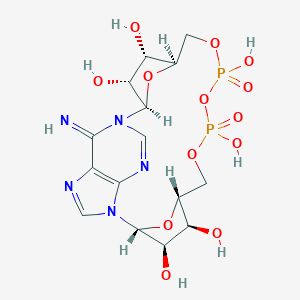

cyclic ADP-ribose

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,13R,14S,15R,16R)-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O13P2/c16-12-7-13-18-4-19(12)14-10(23)8(21)5(31-14)1-29-34(25,26)33-35(27,28)30-2-6-9(22)11(24)15(32-6)20(13)3-17-7/h3-6,8-11,14-16,21-24H,1-2H2,(H,25,26)(H,27,28)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOHYSXSASDCEA-KEOHHSTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896995 | |

| Record name | Cyclic ADP-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119340-53-3 | |

| Record name | Cyclic ADP-ribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119340-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic ADP-ribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119340533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclic ADP-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclic adenosine diphosphate-ribose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLIC ADP-RIBOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q780BR06V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Advent of a Novel Second Messenger: The Historical Context of Cyclic ADP-Ribose Discovery

A Technical Guide for Researchers and Drug Development Professionals

The intricate world of cellular signaling is orchestrated by a cast of molecular messengers that translate external stimuli into specific cellular responses. While the roles of cyclic AMP and inositol (B14025) trisphosphate as second messengers were well-established, the late 1980s witnessed the emergence of a new player in calcium signaling: cyclic ADP-ribose (cADPR). This technical guide delves into the historical context of cADPR's discovery, detailing the key experiments, quantitative data, and the signaling pathways that established its crucial role in cellular physiology.

A Serendipitous Discovery in the Sea Urchin Egg

The story of cyclic ADP-ribose (cADPR) begins in the late 1980s with the work of Dr. Hon Cheung Lee and his colleagues.[1][2] Their research, initially focused on the metabolism of NAD+ in sea urchin eggs, led to a seminal discovery. They observed that a previously uncharacterized metabolite of NAD+ possessed potent calcium-releasing activity within sea urchin egg homogenates.[3][4][5] This finding was particularly intriguing because the induced calcium release was independent of the well-known inositol 1,4,5-trisphosphate (IP3) pathway, suggesting the existence of a novel signaling mechanism.[3][6]

Subsequent structural elucidation revealed this metabolite to be a cyclic form of adenosine (B11128) diphosphate (B83284) ribose, hence named cyclic ADP-ribose.[4][7] A key structural feature that distinguishes cADPR from its non-cyclic counterpart, ADP-ribose (ADPR), is the N1-glycosidic bond to the adenine (B156593) base, which closes the ring.[8]

Establishing cADPR as a Second Messenger

The discovery of cADPR's calcium-mobilizing properties set the stage for a series of experiments to validate its role as a bona fide second messenger. A critical step was to demonstrate its effectiveness in intact cells. Microinjection of cADPR into living sea urchin eggs triggered a transient increase in intracellular calcium concentration, leading to the cortical reaction, a key event in fertilization.[4] This in vivo activity was comparable to that of IP3 and did not require the presence of external calcium, confirming that cADPR mobilizes calcium from intracellular stores.[4]

Further research across various cell types, from mammalian neurons to pancreatic cells, solidified the role of cADPR as a widespread modulator of calcium signaling.[9][10][11] It was found to potentiate calcium-induced calcium release (CICR), a process where a small initial calcium signal is amplified by the release of more calcium from intracellular stores.[8][12]

The Enzymatic Machinery: Synthesis and Degradation

A crucial aspect of a second messenger's function is the tight regulation of its intracellular concentration through enzymatic synthesis and degradation. The enzyme responsible for synthesizing cADPR from NAD+ was identified as ADP-ribosyl cyclase.[8][13] The first such enzyme was characterized from the sea slug Aplysia californica.[13][14]

In mammals, the protein CD38, a lymphocyte differentiation antigen, was independently identified by several groups, including Lee's, as a bifunctional enzyme possessing both ADP-ribosyl cyclase and cADPR hydrolase activities.[1][7] This dual functionality allows CD38 to both produce cADPR from NAD+ and hydrolyze it to ADP-ribose, thereby controlling the duration of the cADPR signal.[8][15] More recently, SARM1 has also been identified as an enzyme capable of synthesizing cADPR from NAD+.[8]

Quantitative Aspects of cADPR-Induced Calcium Release

The initial studies in sea urchin egg homogenates provided quantitative insights into the action of cADPR. These findings are summarized in the table below.

| Parameter | Value | Experimental System | Notes | Reference |

| Half-maximal effective concentration (EC50) for Ca2+ release | 18 nM | Sea urchin egg homogenates | This was noted to be 7 times lower than that of IP3 in the same system. | [4] |

| Hill coefficient for cADPR-induced Ca2+ release | 1.8 ± 0.32 | Sea urchin egg homogenates | Suggests a cooperative binding process, possibly requiring the binding of two cADPR molecules. | [6] |

| Apparent Kd of cADPR for its target (in the presence of 3 mM caffeine) | 68 ± 13 nM | Sea urchin egg homogenates | Caffeine increased the apparent affinity without changing the cooperativity. | [6] |

| Apparent Kd of cADPR for its target (without caffeine) | 176 ± 50 nM | Sea urchin egg homogenates | [6] |

Key Experimental Protocols

The discovery and characterization of cADPR relied on a combination of biochemical and cell biology techniques. Below are detailed methodologies for some of the pivotal experiments.

Preparation of Sea Urchin Egg Homogenates for Calcium Release Assays

-

Gamete Collection: Sea urchins (Lytechinus pictus or a similar species) are induced to spawn by injection of 0.5 M KCl. Eggs are collected in filtered seawater.

-

Dejellying: The eggs are washed several times in calcium-free artificial seawater to remove the jelly coat.

-

Homogenization: The dejellied eggs are resuspended in a homogenization buffer (e.g., 250 mM N-methylglucamine, 250 mM potassium gluconate, 20 mM HEPES, 1 mM MgCl2, pH 7.2) containing protease inhibitors.

-

Cell Lysis: The egg suspension is homogenized on ice using a Dounce homogenizer until approximately 95% of the cells are lysed.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and unlysed cells. The resulting supernatant is the crude homogenate used for calcium release experiments.

Measurement of cADPR-Induced Calcium Release

-

Calcium Indicator Loading: The sea urchin egg homogenate is incubated with a fluorescent calcium indicator, such as fluo-3 (B43766) or fura-2, at a final concentration of 1-5 µM.

-

Fluorimetry: The homogenate is placed in a cuvette within a spectrofluorometer equipped with a magnetic stirrer. The fluorescence is monitored at the appropriate excitation and emission wavelengths for the chosen indicator.

-

ATP-Dependent Calcium Uptake: ATP is added to the homogenate to fuel the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, which sequester calcium into intracellular stores, leading to a decrease in cytosolic calcium and a stable baseline fluorescence.

-

Addition of cADPR: A known concentration of cADPR is injected into the cuvette, and the change in fluorescence, indicating calcium release, is recorded over time.

-

Calibration: At the end of each experiment, the minimum (Fmin) and maximum (Fmax) fluorescence values are determined by adding a calcium chelator (e.g., EGTA) followed by a calcium-saturating agent (e.g., Triton X-100 and CaCl2) to allow for the calculation of the free calcium concentration.

Microinjection of cADPR into Intact Sea Urchin Eggs

-

Egg Preparation: Dejellied sea urchin eggs are placed in a microinjection chamber containing filtered seawater.

-

Micropipette Preparation: A glass micropipette with a fine tip is backfilled with a solution containing cADPR at a known concentration.

-

Microinjection: The micropipette is positioned using a micromanipulator, and a small volume of the cADPR solution is injected into an individual egg using a pressure-controlled microinjection system.

-

Imaging: The injected egg is observed under a microscope. To visualize calcium changes, the egg can be pre-loaded with a calcium-sensitive dye. The occurrence of the cortical reaction (a visible change in the egg's surface) serves as a bioassay for a significant rise in intracellular calcium.

Visualizing the Signaling Pathways and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying cADPR.

References

- 1. researchgate.net [researchgate.net]

- 2. research.com [research.com]

- 3. Cyclic ADP-ribose and calcium signaling in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of Ca2+ mobilizing activities of cyclic ADP-ribose and inositol trisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic ADP-ribose, the ADP-ribosyl cyclase pathway and calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclic ADP-ribose-induced calcium release in sea urchin egg homogenates is a cooperative process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclic ADP-ribose and its metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclic ADP-ribose - Wikipedia [en.wikipedia.org]

- 9. Cyclic ADP-ribose as a potential second messenger for neuronal Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclic ADP-ribose: a novel Ca2+-mobilising second messenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Roles of cADPR and NAADP in pancreatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclic ADP-ribose and the regulation of calcium-induced calcium release in eggs and cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of Cyclizing NAD to Cyclic ADP-ribose by ADP-ribosyl Cyclase and CD38 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and degradation of cyclic ADP-ribose by NAD glycoh - ProQuest [proquest.com]

The Dawn of a New Calcium Messenger: A Technical Guide to the Pioneering Research in Cyclic ADP-Ribose

For: Researchers, scientists, and drug development professionals.

Abstract: This technical guide delves into the foundational research that established cyclic ADP-ribose (B1212986) (cADPR) as a crucial second messenger in intracellular calcium signaling. We honor the pioneering researchers who unveiled its existence and function, with a particular focus on the seminal contributions of Dr. Hon Cheung Lee. This document provides a comprehensive overview of the key discoveries, detailed experimental methodologies, and quantitative data from these early studies. Furthermore, it presents signaling pathways and experimental workflows as logical diagrams to facilitate a deeper understanding of the cADPR system.

Introduction: The Discovery of a Novel Second Messenger

The landscape of intracellular signaling was profoundly expanded with the discovery of cyclic ADP-ribose (cADPR). For decades, inositol (B14025) trisphosphate (IP3) was considered the primary second messenger responsible for mobilizing calcium from intracellular stores. However, observations of IP3-independent calcium release in sea urchin eggs hinted at the existence of other signaling molecules.

It was the groundbreaking work of Hon Cheung Lee and his colleagues that led to the identification and characterization of cADPR as a potent calcium-mobilizing agent.[1][2][3] Their research, beginning in the late 1980s and early 1990s, established cADPR as a key player in a novel calcium signaling pathway.[1] cADPR is synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) by the enzyme ADP-ribosyl cyclase and triggers calcium release from the endoplasmic reticulum by activating ryanodine (B192298) receptors (RyRs).[4]

This discovery opened up new avenues of research into the intricate mechanisms of calcium signaling and its role in a plethora of cellular processes, from fertilization and proliferation to neurotransmission.[2]

The Pioneers of cADPR Research

While a collaborative effort, the initial breakthroughs in cADPR research are largely attributed to the laboratory of Hon Cheung Lee . His team was instrumental in the initial discovery, purification, and functional characterization of cADPR.[1][3] Other key researchers who made significant early contributions to understanding the synthesis, degradation, and mechanism of action of cADPR will be acknowledged throughout this guide in the context of their specific discoveries.

The cADPR Signaling Pathway

The cADPR signaling cascade is a fundamental mechanism for intracellular calcium mobilization. The pathway is initiated by various extracellular stimuli that lead to the activation of ADP-ribosyl cyclase. In mammals, the primary enzyme responsible for cADPR synthesis is the transmembrane glycoprotein (B1211001) CD38 .[5]

The core signaling pathway can be summarized as follows:

-

Stimulus: An external signal (e.g., a hormone, neurotransmitter, or nitric oxide) activates a cell surface receptor.

-

Activation of ADP-ribosyl Cyclase: The activated receptor, often via G-proteins or other signaling intermediates, stimulates the activity of ADP-ribosyl cyclase (e.g., CD38).

-

cADPR Synthesis: ADP-ribosyl cyclase catalyzes the conversion of NAD+ into cADPR.

-

Ryanodine Receptor Activation: cADPR binds to and sensitizes ryanodine receptors (RyRs) on the endoplasmic reticulum (ER) membrane.

-

Calcium Release: The sensitized RyRs open, leading to a rapid efflux of stored calcium from the ER into the cytoplasm.

-

Cellular Response: The increase in cytosolic calcium concentration triggers a wide range of cellular responses, including muscle contraction, gene transcription, and neurotransmitter release.

Quantitative Data from Foundational Studies

Table 1: cADPR-Induced Calcium Release

| Preparation | Agonist | Half-Maximal Concentration (EC₅₀) | Reference |

| Sea Urchin Egg Homogenate | cADPR | ~30 nM | [6] |

| Human Jurkat T-lymphocytes | cADPR | Micromolar range (extracellular application) | [7] |

Table 2: Antagonists of cADPR-Induced Calcium Release

| Antagonist | Preparation | Concentration for Blockade | Reference |

| 8-amino-cADPR | Sea Urchin Egg Homogenate | 150 nM (to block 135 nM cADPR) | [8] |

| 8-Br-cADPR | Sea Urchin Egg Homogenate | Less potent than 8-amino-cADPR | [8] |

| 8-azido-cADPR | Sea Urchin Egg Homogenate | Less potent than 8-amino-cADPR | [8] |

Table 3: Kinetic Parameters of CD38 Inhibitors

| Inhibitor | Enzyme | Kᵢ (competitive) | k_off | Kᵢ (total apparent) | Reference |

| Nicotinamide 2'-deoxyriboside | Human CD38 | 1.2 µM | 1.5 x 10⁻⁵ s⁻¹ | 4.5 nM | [9] |

| 5-methylnicotinamide 2'-deoxyriboside | Human CD38 | 4.0 µM | 2.5 x 10⁻⁵ s⁻¹ | 12.5 nM | [9] |

| 78c | Human CD38 | - | - | IC₅₀: 0.4 - 14.8 nM (tissue dependent) | [10] |

| Nicotinamide Riboside (NR) | Human CD38 | - | Inactivation rate: 2.25 x 10⁻³ s⁻¹ | - | [11] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments that were fundamental to the initial characterization of cADPR and its signaling pathway.

Measurement of ADP-Ribosyl Cyclase Activity

This protocol is based on the methods used in early studies to determine the enzymatic activity of ADP-ribosyl cyclase, the enzyme that synthesizes cADPR.[12][13]

Objective: To quantify the rate of cADPR production from NAD+.

Principle: The activity of ADP-ribosyl cyclase is measured by incubating the enzyme source with its substrate, NAD+, and then quantifying the amount of cADPR produced over time. The product, cADPR, can be measured using various methods, including a bioassay based on its calcium-releasing activity in sea urchin egg homogenates or by reverse-phase HPLC.[12]

Materials:

-

Enzyme source (e.g., purified CD38, cell membranes, or tissue homogenates)

-

NAD+ solution

-

Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.2)

-

Quenching solution (e.g., perchloric acid)

-

For HPLC method: HPLC system with a reverse-phase column (e.g., C18) and appropriate mobile phases.[12]

-

For bioassay method: Sea urchin egg homogenate, calcium indicator dye (e.g., Fluo-3), and a fluorometer.

Procedure:

-

Enzyme Preparation: Prepare the enzyme source. For intact cells expressing CD38, the assay can be performed directly as the catalytic site is extracellular. For internal sources, prepare crude membranes or purified protein.

-

Reaction Initiation: In a microcentrifuge tube, combine the reaction buffer and the enzyme source. Pre-incubate at the desired temperature (e.g., 37°C).

-

Substrate Addition: Add NAD+ to the reaction mixture to a final concentration of 1 mM to initiate the reaction.

-

Incubation: Incubate the reaction mixture for a specific time course (e.g., 0, 5, 10, 20 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., an equal volume of cold 0.6 M perchloric acid) or by heat inactivation.

-

Sample Preparation for Analysis:

-

HPLC: Neutralize the quenched sample with a base (e.g., K₂CO₃) and centrifuge to remove the precipitate. The supernatant is then filtered and injected into the HPLC system.

-

Bioassay: The unquenched reaction mixture is directly used for the bioassay.

-

-

Quantification:

-

HPLC: Separate and quantify the cADPR peak based on its retention time and comparison to a standard curve.

-

Bioassay: Add an aliquot of the reaction mixture to the sea urchin egg homogenate containing a calcium indicator. Measure the fluorescence increase, which is proportional to the amount of cADPR produced. Calibrate the fluorescence signal with known concentrations of cADPR.

-

Measurement of cADPR-Induced Calcium Release

This protocol describes the general method for assessing the calcium-mobilizing activity of cADPR in permeabilized cells, a technique frequently used in the initial characterization of its function.[14]

Objective: To measure the release of calcium from intracellular stores in response to cADPR.

Principle: The plasma membrane of cells is selectively permeabilized to allow the introduction of cADPR into the cytosol. The change in intracellular free calcium concentration is monitored using a fluorescent calcium indicator.

Materials:

-

Cell suspension (e.g., Jurkat T-lymphocytes)

-

Permeabilization agent (e.g., digitonin (B1670571) or saponin)

-

Intracellular-like buffer (high K+, low Ca²⁺)

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

-

cADPR solution

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Loading with Calcium Indicator: Incubate the cells with the membrane-permeant form of the calcium indicator (e.g., Fura-2 AM) in a physiological buffer.

-

Washing: Wash the cells to remove the extracellular dye.

-

Cell Permeabilization: Resuspend the cells in the intracellular-like buffer and add a carefully titrated concentration of the permeabilizing agent. This creates pores in the plasma membrane while leaving the endoplasmic reticulum and other intracellular organelles intact.

-

Baseline Measurement: Place the permeabilized cell suspension in a cuvette in the fluorometer and record the baseline fluorescence.

-

cADPR Addition: Add a known concentration of cADPR to the cell suspension.

-

Fluorescence Monitoring: Continuously record the fluorescence signal. An increase in fluorescence indicates a release of calcium from intracellular stores.

-

Calibration: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) followed by a calcium chelator (e.g., EGTA) to determine the maximum and minimum fluorescence values for calibration of the calcium concentration.

Conclusion and Future Perspectives

The pioneering research led by Hon Cheung Lee and others fundamentally altered our understanding of calcium signaling by establishing cyclic ADP-ribose as a critical second messenger. The initial discoveries and the development of key experimental methodologies laid the groundwork for decades of subsequent research that has implicated cADPR in a vast array of physiological and pathophysiological processes.

The continued exploration of the cADPR signaling pathway, its regulation, and its downstream effects holds immense promise for the development of novel therapeutic agents. Targeting enzymes like CD38 or the cADPR-binding proteins could offer new strategies for treating diseases ranging from metabolic disorders and cardiovascular disease to cancer and neurodegenerative conditions. The foundational work highlighted in this guide serves as an enduring testament to the power of basic scientific inquiry and continues to inspire new generations of researchers.

References

- 1. research.com [research.com]

- 2. Physiological functions of cyclic ADP-ribose and NAADP as calcium messengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic ADP-Ribose and NAADP: Structures, Metabolism, and Functions - Hon Cheung Lee - Google 圖書 [books.google.com.tw]

- 4. Determination of ADP-ribosyl cyclase activity, cyclic ADP-ribose, and nicotinic acid adenine dinucleotide phosphate in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CD38 ecto-enzyme in immune cells is induced during aging regulating NAD+ and NMN levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HKU Scholars Hub: A derivative of NADP mobilizes calcium stores insensitive to inositol trisphosphate and cyclic ADP-ribose [hub.hku.hk]

- 7. Extracellular cyclic ADP-ribose increases intracellular free calcium concentration and stimulates proliferation of human hemopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of antagonists of cyclic-ADP-ribose-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Measuring CD38 (ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase) activity by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of ADP-ribosyl cyclase activity [bio-protocol.org]

- 14. Measuring Ca2+ release evoked by cyclic adp-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fundamental Role of Cyclic ADP-Ribose in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic ADP-ribose (cADPR) is a ubiquitous second messenger that plays a pivotal role in cellular signaling by mobilizing intracellular calcium (Ca²⁺). Synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) by a family of enzymes including CD38 and SARM1, cADPR triggers the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum (ER). This Ca²⁺ mobilization is crucial for a diverse array of physiological processes, ranging from muscle contraction and insulin (B600854) secretion to neuronal signaling and cell proliferation. The intricate regulation of cADPR metabolism and its mechanism of action, predominantly through the sensitization of ryanodine (B192298) receptors (RyRs), present compelling targets for therapeutic intervention in various diseases, including metabolic disorders, cardiovascular conditions, and neurodegenerative diseases. This guide provides a comprehensive technical overview of the core functions of cADPR, detailing its metabolic pathways, mechanism of action, and the experimental methodologies used to investigate its role in cellular signaling.

Introduction to Cyclic ADP-Ribose

Cyclic ADP-ribose is a cyclic nucleotide derived from NAD⁺.[1] Unlike other cyclic nucleotides such as cAMP, its primary function is not the activation of protein kinases, but the mobilization of intracellular Ca²⁺ stores.[2] This process is distinct from the Ca²⁺ release mediated by inositol (B14025) 1,4,5-trisphosphate (IP₃), representing a parallel and often interacting pathway for cellular Ca²⁺ homeostasis.[2] The discovery of cADPR has unveiled a new layer of complexity in Ca²⁺ signaling, providing insights into numerous cellular functions and pathological states.

The Metabolism of Cyclic ADP-Ribose: A Tightly Regulated Cycle

The intracellular concentration of cADPR is meticulously controlled by the balanced activities of synthesizing and degrading enzymes. This ensures that Ca²⁺ signals are generated with precise temporal and spatial resolution.

Synthesis of cADPR

cADPR is synthesized from NAD⁺ by the enzymatic activity of ADP-ribosyl cyclases.[3] These enzymes catalyze the cleavage of the nicotinamide group from NAD⁺ and the subsequent cyclization of the remaining ADP-ribose moiety.[4]

The primary enzymes responsible for cADPR synthesis in mammals are:

-

CD38: A transmembrane glycoprotein (B1211001) with both ADP-ribosyl cyclase and cADPR hydrolase activities.[4][5] CD38 is a key regulator of cADPR levels in many cell types, including pancreatic β-cells and immune cells.[5][6]

-

SARM1 (Sterile Alpha and TIR Motif Containing 1): An enzyme with intrinsic NADase activity that can produce cADPR.[1] SARM1 is particularly implicated in neuronal function and degeneration.[7]

-

Aplysia ADP-ribosyl cyclase: A well-characterized enzyme from the sea hare Aplysia californica that is a potent synthesizer of cADPR and serves as a valuable research tool.[8]

Degradation of cADPR

The termination of the cADPR signal is primarily achieved through its hydrolysis to ADP-ribose (ADPR). The same enzymes that synthesize cADPR, such as CD38, also possess cADPR hydrolase activity.[4] This dual functionality allows for a tight regulation of cADPR levels. Additionally, other specific cADPR hydrolases contribute to its degradation.

Mechanism of cADPR-Mediated Calcium Release

cADPR mobilizes Ca²⁺ from the endoplasmic and sarcoplasmic reticulum by targeting ryanodine receptors (RyRs), which are large conductance Ca²⁺ channels.[9][10] The precise mechanism of RyR activation by cADPR is a subject of ongoing research and appears to be cell-type specific.

Two main hypotheses have been proposed:

-

Indirect Gating: This model suggests that cADPR does not bind directly to the RyR. Instead, it binds to an accessory protein, FK506-binding protein 12.6 (FKBP12.6), which is associated with the RyR.[11] The binding of cADPR to FKBP12.6 is proposed to cause its dissociation from the RyR, leading to channel opening and Ca²⁺ release.[10][11]

-

Direct Gating/Sensitization: Some studies suggest that cADPR can directly interact with the RyR, although this interaction may be of low affinity.[12] It is also proposed that cADPR sensitizes the RyR to other activating signals, such as Ca²⁺ itself, in a mechanism known as calcium-induced calcium release (CICR).[13]

It is also important to note that some studies have reported cADPR-induced Ca²⁺ release that is independent of RyRs, suggesting the existence of alternative, yet to be fully characterized, mechanisms.[9]

Quantitative Data on cADPR Signaling

The following tables summarize key quantitative parameters related to cADPR metabolism and its effects on Ca²⁺ signaling.

| Parameter | Value | Cell Type/Enzyme | Reference |

| EC₅₀ for Ca²⁺ Release | |||

| 176 ± 50 nM (apparent Kd) | Sea urchin egg homogenates | [1] | |

| 2.25 µM | Permeabilized Jurkat T-cells | [14] | |

| ~5 µM (for ~30% increase in contraction) | Guinea pig ventricular myocytes | [2] | |

| 0.1 - 10 µM (concentration-dependent) | Rat cardiac myocytes | [9] | |

| Binding Affinity (Kd) | |||

| cADPR - FKBP12.6 | Not explicitly found | ||

| FKBP12.6 - RyR2 | 0.7 ± 0.1 nM | Permeabilized cardiac myocytes | [15] |

| Enzyme | Substrate | Kₘ (µM) | kcat (min⁻¹) | Vmax (µM/min) | Reference |

| Enzyme Kinetics | |||||

| SARM1 TIR domain | NAD⁺ | 24 | 10.3 | 3.6 | [1] |

| Aplysia ADP-ribosyl cyclase | NAD⁺ | [12] | |||

| Human CD38 | NAD⁺ | ||||

| cADPR Hydrolase Activity | |||||

| Human CD38 | cADPR |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study cADPR signaling.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular Ca²⁺ concentration in response to cADPR or other stimuli.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 10 mM Glucose, 2 mM CaCl₂, pH 7.4

-

Cells of interest cultured on coverslips

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Prepare Fura-2 AM loading solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM. For loading, dilute the stock solution in HBS to a final concentration of 1-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

-

Cell Loading: Wash cultured cells twice with HBS. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

Washing: After loading, wash the cells three times with HBS to remove extracellular dye.

-

De-esterification: Incubate the cells in HBS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the dye inside the cells.

-

Imaging: Mount the coverslip on the microscope stage. Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.

-

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F₃₄₀/F₃₈₀) is calculated for each time point. An increase in this ratio indicates an increase in intracellular Ca²⁺ concentration. The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute Ca²⁺ concentrations, which requires calibration with solutions of known Ca²⁺ concentrations.[16]

ADP-ribosyl Cyclase Activity Assay

This assay measures the enzymatic activity of ADP-ribosyl cyclases by monitoring the conversion of a non-fluorescent NAD⁺ analog, nicotinamide guanine (B1146940) dinucleotide (NGD⁺), into the fluorescent product cyclic GDP-ribose (cGDPR).

Materials:

-

NGD⁺

-

Purified ADP-ribosyl cyclase (e.g., recombinant CD38 or Aplysia cyclase) or cell/tissue homogenate

-

Reaction buffer (e.g., 50 mM sodium phosphate (B84403), pH 7.0)

-

Fluorometer (excitation at ~300 nm, emission at ~410 nm)

Procedure:

-

Prepare Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the reaction buffer and NGD⁺ at a desired concentration (e.g., 100 µM).

-

Initiate Reaction: Add the enzyme source (purified enzyme or cell/tissue homogenate) to the reaction mixture to start the reaction.

-

Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence intensity at an emission wavelength of ~410 nm with excitation at ~300 nm.

-

Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence increase. The enzyme activity can be calculated by comparing the rate to a standard curve generated with known concentrations of cGDPR.

Radioligand Binding Assay for cADPR Binding Proteins

This protocol describes a method to study the binding of radiolabeled cADPR to its binding partners, such as FKBP12.6, in a membrane preparation.

Materials:

-

[³²P]cADPR (radiolabeled ligand)

-

Unlabeled cADPR (for competition)

-

Membrane preparation containing the protein of interest (e.g., microsomes from pancreatic islets)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation: In microcentrifuge tubes, incubate the membrane preparation with a fixed concentration of [³²P]cADPR in the binding buffer. For competition experiments, include increasing concentrations of unlabeled cADPR.

-

Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 30 minutes at 37°C).

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled cADPR) from the total binding. Saturation binding data can be analyzed using Scatchard plots to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition binding data can be used to determine the IC₅₀ of competing ligands.[17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to cADPR.

cADPR Signaling Pathway

Caption: The cADPR signaling pathway, from synthesis to Ca²⁺ release and degradation.

Experimental Workflow for Measuring cADPR-Induced Calcium Release

Caption: Workflow for measuring cADPR-induced intracellular calcium release.

Logical Relationship of cADPR's Role in CICR

Caption: cADPR's role in sensitizing RyRs for Calcium-Induced Calcium Release (CICR).

Conclusion

Cyclic ADP-ribose is a critical second messenger that fine-tunes intracellular calcium signaling. Its synthesis and degradation are tightly controlled, and its mechanism of action, primarily through the modulation of ryanodine receptors, allows for precise spatial and temporal control of calcium release. The involvement of the cADPR signaling pathway in a wide range of physiological and pathological processes makes it an attractive area for further research and a promising target for the development of novel therapeutics. A thorough understanding of the technical details of cADPR metabolism and function, as outlined in this guide, is essential for researchers and drug development professionals seeking to unravel the complexities of calcium signaling and harness its therapeutic potential.

References

- 1. Cyclic ADP-ribose-induced calcium release in sea urchin egg homogenates is a cooperative process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actions of cADP-ribose and its antagonists on contraction in guinea pig isolated ventricular myocytes. Influence of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of ADP-ribosyl cyclase activity, cyclic ADP-ribose, and nicotinic acid adenine dinucleotide phosphate in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulin receptor signaling for the proliferation of pancreatic β-cells: involvement of Ca2+ second messengers, IP3, NAADP and cADPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of calcium signalling in T lymphocytes by the second messenger cyclic ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paracrine ADP Ribosyl Cyclase-Mediated Regulation of Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Cyclizing NAD to Cyclic ADP-ribose by ADP-ribosyl Cyclase and CD38 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cADP ribose and [Ca(2+)](i) regulation in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dissociation of FKBP12.6 from ryanodine receptor type 2 is regulated by cyclic ADP-ribose but not β-adrenergic stimulation in mouse cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The SARM1 TIR domain produces glycocyclic ADPR molecules as minor products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of cyclic adenosine diphosphate-ribose-induced Ca2+ release in T lymphocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetics of FKBP12.6 binding to ryanodine receptors in permeabilized cardiac myocytes and effects on Ca sparks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ca2+ release triggered by nicotinate adenine dinucleotide phosphate in intact sea urchin eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

The Synthesis of Cyclic ADP-Ribose from NAD+: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic ADP-ribose (cADPR) is a crucial second messenger that modulates intracellular calcium (Ca²⁺) signaling, playing a pivotal role in a myriad of cellular processes from fertilization to neurotransmission. Synthesized from the ubiquitous coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), cADPR's production is a key regulatory node in cellular communication. This technical guide provides an in-depth exploration of the enzymatic synthesis of cADPR from NAD⁺, detailing the catalytic mechanisms, key enzymes, and associated signaling pathways. Furthermore, it presents a compilation of quantitative enzymatic data and detailed experimental protocols to facilitate further research and drug development in this critical area of cell signaling.

Introduction to Cyclic ADP-Ribose

Cyclic ADP-ribose is a cyclic adenine nucleotide that mobilizes intracellular Ca²⁺ stores by activating ryanodine (B192298) receptors on the endoplasmic reticulum.[1][2] First identified in sea urchin eggs, cADPR has since been recognized as a universal second messenger across a wide range of species and cell types.[3][4] Its synthesis from NAD⁺ is catalyzed by a family of enzymes known as ADP-ribosyl cyclases.[1] The controlled production and degradation of cADPR are essential for maintaining cellular Ca²⁺ homeostasis and regulating downstream physiological events.[5]

The Enzymatic Synthesis of cADPR from NAD⁺

The primary enzymes responsible for the synthesis of cADPR are ADP-ribosyl cyclases (EC 3.2.2.5).[1] These enzymes catalyze the intramolecular cyclization of NAD⁺ to form cADPR, with the concomitant release of nicotinamide.[4][6] Prominent members of this enzyme family include the well-characterized ADP-ribosyl cyclase from the sea mollusk Aplysia californica and its mammalian homolog, the transmembrane glycoprotein (B1211001) CD38.[6][7]

The Chemical Reaction

The fundamental reaction for the synthesis of cADPR is as follows:

NAD⁺ ⇌ cADPR + Nicotinamide

This reaction involves the cleavage of the N-glycosidic bond between nicotinamide and ribose in the NAD⁺ molecule and the formation of a new bond between the N-1 of the adenine ring and the anomeric carbon of the same ribose.[1][6]

Catalytic Mechanism

The catalytic mechanism of ADP-ribosyl cyclases involves several key steps. For the Aplysia cyclase, the enzyme binds to NAD⁺ and facilitates the departure of the nicotinamide group.[6] A critical residue, Phe-174, plays a crucial role in folding the linear NAD⁺ substrate, bringing the adenine ring in proximity to the terminal ribose, thus enabling the cyclization reaction.[6][7] The terminal ribosyl unit forms a covalent intermediate with a catalytic glutamate (B1630785) residue (Glu-179) before the final cyclization occurs.[6][7]

Interestingly, many ADP-ribosyl cyclases, including mammalian CD38, are bifunctional enzymes. They not only synthesize cADPR from NAD⁺ but also hydrolyze cADPR to ADP-ribose (ADPR).[1][8] In fact, for CD38, the primary product of its reaction with NAD⁺ is ADPR, with cADPR being a minor product.[7][9] This dual functionality provides a tight regulation of intracellular cADPR levels.

Key Enzymes in cADPR Synthesis

Aplysia ADP-ribosyl Cyclase

The soluble ADP-ribosyl cyclase from Aplysia californica was the first enzyme discovered to exclusively synthesize cADPR from NAD⁺ without producing ADPR as a byproduct.[4][6] This enzyme has been instrumental in elucidating the fundamental mechanism of cADPR synthesis.

Mammalian CD38

CD38 is a transmembrane glycoprotein with its catalytic domain facing the extracellular space.[2][8] It is the primary enzyme responsible for both the synthesis and hydrolysis of cADPR in mammalian cells.[6] The balance between its cyclase and hydrolase activities is crucial for regulating cADPR-mediated Ca²⁺ signaling.[2] Genetic ablation of CD38 in mice leads to a significant reduction in tissue cADPR levels.[6]

Other Enzymes

Besides the canonical ADP-ribosyl cyclases, other enzymes have been shown to possess the ability to generate cADPR. For instance, some TIR (Toll/interleukin-1 receptor) domain-containing proteins, involved in innate immunity, can also catalyze the formation of cADPR isomers from NAD⁺.[10]

Quantitative Data on cADPR Synthesis

The following table summarizes the kinetic parameters for ADP-ribosyl cyclase activity from various sources.

| Enzyme Source | Substrate | Km (µM) | Vmax or Specific Activity | Reference |

| Aplysia californica cyclase (wild-type) | NAD⁺ | 900 ± 150 | 1.8 ± 0.2 µmol/min/mg | [6] |

| Aplysia californica cyclase (F174A mutant) | NAD⁺ | 450 ± 80 | 0.9 ± 0.1 µmol/min/mg (for ADPR production) | [6] |

| Rat Cortical Astrocytes | NAD⁺ | Not specified | 0.84 ± 0.06 nmol/mg protein/hr | [11] |

Signaling Pathways Involving cADPR

cADPR is a central component of several signaling pathways that regulate intracellular Ca²⁺. One well-documented pathway involves nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP).[12] In this pathway, NO activates soluble guanylate cyclase, leading to an increase in cGMP, which in turn stimulates the activity of ADP-ribosyl cyclase to produce cADPR.[13] cADPR then binds to and sensitizes ryanodine receptors on the endoplasmic reticulum, leading to Ca²⁺ release.

References

- 1. Cyclic ADP-ribose - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of calcium signaling by cyclic ADP-ribose and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Cyclic ADP-Ribose and NAADP in Vascular Regulation and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Cyclizing NAD to Cyclic ADP-ribose by ADP-ribosyl Cyclase and CD38 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of cyclizing NAD to cyclic ADP-ribose by ADP-ribosyl cyclase and CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclic ADP-ribose and its metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring CD38 (ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase) activity by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Extracellular Synthesis of cADP-Ribose from Nicotinamide-Adenine Dinucleotide by Rat Cortical Astrocytes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Cyclic ADP-ribose, the ADP-ribosyl cyclase pathway and calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

The cADPR Signaling Pathway in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic ADP-ribose (cADPR) is a pivotal second messenger that modulates intracellular calcium (Ca²⁺) concentration, a ubiquitous signaling mechanism governing a vast array of cellular processes. This technical guide provides a comprehensive overview of the cADPR signaling pathway in mammalian cells, detailing its core components, regulatory mechanisms, and functional significance. We delve into the enzymatic synthesis and degradation of cADPR, its interaction with the ryanodine (B192298) receptor (RyR) calcium release channel, and the modulatory role of associated proteins. This document summarizes key quantitative data, outlines detailed experimental protocols for studying the pathway, and presents visual diagrams to elucidate the complex interactions involved. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target this critical signaling cascade.

Introduction

Calcium signaling is fundamental to cellular function, controlling processes ranging from muscle contraction and neurotransmission to gene expression and cell fate. In addition to the well-established inositol (B14025) 1,4,5-trisphosphate (IP₃) pathway, the cyclic ADP-ribose (cADPR) signaling cascade has emerged as a critical regulator of intracellular Ca²⁺ homeostasis.[1][2] cADPR is a naturally occurring metabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) that primarily functions by sensitizing ryanodine receptors (RyRs) on the endoplasmic/sarcoplasmic reticulum (ER/SR) to Ca²⁺, a phenomenon known as calcium-induced calcium release (CICR).[3][4] This guide provides a detailed exploration of the molecular machinery and dynamics of the cADPR signaling pathway in mammalian cells.

The Core Signaling Pathway

The cADPR signaling pathway can be dissected into several key stages: synthesis of cADPR, its interaction with target proteins to elicit Ca²⁺ release, and its eventual degradation to terminate the signal.

Synthesis of cADPR: The Role of ADP-Ribosyl Cyclases

In mammalian cells, the primary enzymes responsible for the synthesis of cADPR from NAD⁺ are members of the ADP-ribosyl cyclase family.[3]

-

CD38: This multifunctional ectoenzyme is a major source of cADPR in many cell types.[5][6] CD38 is a type II transmembrane protein that can be oriented with its catalytic domain facing either the extracellular space or the cytoplasm, allowing for both extracellular and intracellular cADPR production.[7][8] In addition to its cyclase activity, CD38 also possesses cADPR hydrolase activity, converting cADPR to ADP-ribose (ADPR).[9][10]

-

SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing 1): This protein, primarily known for its role in axon degeneration, also possesses NADase activity and can generate cADPR.[5][11] SARM1's enzymatic activity is typically activated by cellular stress or injury.[5]

Mechanism of Action: Targeting the Ryanodine Receptor

cADPR exerts its Ca²⁺-mobilizing effect by targeting the ryanodine receptor (RyR), a large conductance Ca²⁺ release channel located on the ER/SR membrane.[12] The precise mechanism of cADPR-mediated RyR activation is still under investigation, but it is generally accepted that cADPR increases the sensitivity of the RyR to activation by cytosolic Ca²⁺.[3] This potentiation of CICR allows for significant Ca²⁺ release even with small initial trigger concentrations of Ca²⁺.

The interaction between cADPR and the RyR is thought to be modulated by accessory proteins, most notably the FK506-binding protein 12.6 (FKBP12.6).[13][14] Evidence suggests that cADPR may bind to FKBP12.6, causing its dissociation from the RyR and thereby promoting channel opening.[14] However, the direct binding of cADPR to the RyR itself is also a possibility that remains under investigation.[15][16]

Degradation of cADPR: Signal Termination

The cADPR signal is terminated through its enzymatic hydrolysis to ADPR. The primary enzyme responsible for this degradation is CD38, highlighting its dual role in both the synthesis and breakdown of this second messenger.[9][10] The balance between the ADP-ribosyl cyclase and cADPR hydrolase activities of CD38 is a critical determinant of intracellular cADPR levels.

Quantitative Data Summary

The following tables summarize key quantitative parameters of the cADPR signaling pathway, providing a reference for researchers in the field.

| Parameter | Value | Cell/Tissue Type | Reference |

| Intracellular cADPR Concentration | |||

| Quiescent Jurkat T cells | 198 ± 41 pmol/10⁸ cells | Human T-cell line | [17] |

| Quiescent HPB.ALL T cells | 28 ± 9 pmol/10⁸ cells | Human T-cell line | [17] |

| PHM1 myometrial cells | 2.6 ± 0.1 pmol/mg protein | Human myometrial cell line | [1] |

| Enzyme Kinetics | |||

| CD38 ADP-ribosyl cyclase activity | 7.7 ± 4.4 nmol/mg/h | PHM1 myometrial cells | [1] |

| CD38 cADPR hydrolase activity | 26.8 ± 6.8 nmol/mg/h | PHM1 myometrial cells | [1] |

| Pharmacological Modulators | |||

| 8-amino-cADPR (antagonist) | 150 nM (blocks 135 nM cADPR) | Sea urchin egg homogenate | [18] |

| 8-Br-cADPR (antagonist) | 100 µM (pre-incubation) | PHM1 myometrial cells | [1] |

| cADPR-induced Ca²⁺ release (EC₅₀) | ~0.25 µM | Sea urchin egg homogenate | [19] |

| Carvedilol inhibition of cADPR-induced Ca²⁺ release (IC₅₀) | ~30 µM | Sea urchin egg homogenate | [19] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the cADPR signaling pathway.

Measurement of cADPR Levels

A two-step HPLC method can be used for the quantification of endogenous cADPR levels in cell extracts.[17]

-

Cell Extraction: Cells are harvested and extracted with perchloric acid.

-

First Separation (Strong Anion-Exchange): The neutralized cell extract is subjected to strong anion-exchange HPLC to separate cADPR from other nucleotides.

-

Second Separation (Reversed-Phase Ion-Pair): The fraction containing cADPR is then further purified and quantified using reversed-phase ion-pair HPLC.

-

Detection: cADPR is detected by its UV absorbance at 260 nm. The detection sensitivity is approximately 10 pmol.[17]

This highly sensitive assay allows for the measurement of nanomolar concentrations of cADPR.[12]

-

Reverse Cyclase Reaction: In the presence of a high concentration of nicotinamide, ADP-ribosyl cyclase catalyzes the conversion of cADPR to NAD⁺.

-

NAD⁺ Cycling: The newly formed NAD⁺ is then amplified through a cycling reaction involving alcohol dehydrogenase and diaphorase.

-

Fluorescent Detection: Each cycle of the NAD⁺ reaction generates a fluorescent product (e.g., resorufin), which can be measured using a fluorescence plate reader.

Calcium Imaging

To visualize cADPR-mediated Ca²⁺ release, fluorescent Ca²⁺ indicators are used.[20]

-

Cell Loading: Cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Stimulation: Cells are stimulated with an agonist known to trigger the cADPR pathway, or cADPR is introduced directly into the cell via microinjection or a patch pipette.

-

Image Acquisition: Changes in intracellular Ca²⁺ concentration are monitored by recording the fluorescence intensity of the dye using a fluorescence microscope equipped with a sensitive camera.

-

Data Analysis: The change in fluorescence intensity is quantified and correlated with the timing of the stimulus to determine the kinetics of Ca²⁺ release.

Patch-Clamp Electrophysiology

The on-nucleus patch-clamp technique can be used to study the effect of cADPR on single RyR channel activity.[21][22]

-

Nuclear Isolation: Nuclei are isolated from cells expressing the RyR isoform of interest. The nuclear envelope contains functional RyRs.

-

Patch-Clamp Recording: A patch pipette containing a defined concentration of cADPR and Ca²⁺ is sealed onto the surface of an isolated nucleus.

-

Channel Activity Measurement: The current flowing through single RyR channels is recorded. The open probability (Po), conductance, and mean open and closed times of the channel are analyzed in the presence and absence of cADPR to determine its modulatory effects.

Visualizing the cADPR Signaling Pathway and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core cADPR signaling pathway and a typical experimental workflow for its investigation.

References

- 1. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of calcium signaling by cyclic ADP-ribose and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of ADP-ribosyl cyclase activity, cyclic ADP-ribose, and nicotinic acid adenine dinucleotide phosphate in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Cyclizing NAD to Cyclic ADP-ribose by ADP-ribosyl Cyclase and CD38 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. SARM1 is a multi-functional NAD(P)ase with prominent base exchange activity, all regulated bymultiple physiologically relevant NAD metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Synthesis and hydrolysis of cyclic ADP-ribose by human leukocyte antigen CD38 and inhibition of the hydrolysis by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cADPR is a gene dosage-sensitive biomarker of SARM1 activity in healthy, compromised, and degenerating axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Measuring CD38 (ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase) activity by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclic ADP-ribose binds to FK506-binding protein 12.6 to release Ca2+ from islet microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyclic ADP-ribose competes with ATP for the adenine nucleotide binding site on the cardiac ryanodine receptor Ca(2+)-release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lack of effect of cADP-ribose and NAADP on the activity of skeletal muscle and heart ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of intracellular levels of cyclic ADP-ribose by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and characterization of antagonists of cyclic-ADP-ribose-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carvedilol inhibits cADPR- and IP3-induced Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Characterization of ryanodine receptor type 1 single channel activity using "on-nucleus" patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cyclic ADP-Ribose in Intracellular Calcium Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic ADP-ribose (cADPR) is a pivotal second messenger that governs intracellular calcium (Ca²⁺) signaling across a multitude of cell types and species.[1][2] Synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), cADPR primarily triggers the release of Ca²⁺ from the endoplasmic reticulum (ER) by modulating the activity of ryanodine (B192298) receptors (RyRs).[3][4] This guide provides an in-depth exploration of the molecular mechanisms underpinning cADPR-mediated Ca²⁺ mobilization, details key experimental methodologies to study this pathway, and presents quantitative data to support the current understanding of this critical signaling cascade.

The Cyclic ADP-Ribose Signaling Pathway

The mobilization of intracellular Ca²⁺ by cADPR is a tightly regulated process involving enzymatic synthesis, interaction with intracellular channels, and the involvement of accessory proteins.

Synthesis and Degradation of cADPR

Cyclic ADP-ribose is synthesized from NAD⁺ by the action of ADP-ribosyl cyclases.[4] In mammals, the primary enzyme responsible for this conversion is the transmembrane glycoprotein (B1211001) CD38.[3][5] CD38 is a bifunctional enzyme, also capable of hydrolyzing cADPR to ADP-ribose (ADPR), thereby terminating the signal.[6][7][8] The balance between the cyclase and hydrolase activities of enzymes like CD38 dictates the intracellular concentration of cADPR and, consequently, the extent of Ca²⁺ signaling.[6][7]

The Ryanodine Receptor: The Primary Target of cADPR

The principal target of cADPR is the ryanodine receptor (RyR), a large conductance Ca²⁺ channel located on the membrane of the endoplasmic/sarcoplasmic reticulum (ER/SR).[9][10][11] cADPR is considered a modulator of Ca²⁺-induced Ca²⁺ release (CICR), a process where a small initial influx of Ca²⁺ triggers a much larger release from intracellular stores.[1][12] cADPR sensitizes the RyR to Ca²⁺, meaning that in the presence of cADPR, the RyR can be activated by lower concentrations of cytosolic Ca²⁺.[13]

However, the direct interaction of cADPR with the RyR is a subject of ongoing research, with some studies suggesting that cADPR may not bind directly to the RyR but rather acts through accessory proteins.[9][14]

Accessory Proteins: Modulators of cADPR Action

The sensitivity of the RyR to cADPR is significantly influenced by accessory proteins, most notably calmodulin (CaM) and FK506-binding protein 12.6 (FKBP12.6).

-

Calmodulin (CaM): In its Ca²⁺-bound state, calmodulin can potentiate cADPR-induced Ca²⁺ release.[15][16][17] It is believed that CaM, activated by an initial phase of Ca²⁺ release, enhances the subsequent, slower phase of cADPR-mediated Ca²⁺ mobilization.[3] This suggests a feed-forward mechanism where an initial Ca²⁺ signal is amplified.

-

FK506-Binding Protein 12.6 (FKBP12.6): This protein is a subunit of the RyR channel complex.[18][19] Evidence suggests that cADPR binds to FKBP12.6, causing its dissociation from the RyR.[6][20] This dissociation is thought to activate the RyR channel, leading to Ca²⁺ release.[15][21] The immunosuppressant drug FK506, which also binds to FKBP12.6, can mimic the Ca²⁺-releasing effect of cADPR.[6]

Quantitative Data on cADPR-Mediated Calcium Mobilization

The following tables summarize key quantitative data from various studies on cADPR-mediated Ca²⁺ signaling.

| Parameter | Value | Cell/System Type | Reference |

| Basal cADPR Level | 2.6 ± 0.1 pmol/mg protein | Human Myometrial Smooth Muscle Cells (PHM1) | [10] |

| Apparent Kd for cADPR | 176 ± 50 nM | Sea Urchin Egg Homogenates | [12] |

| Apparent Kd for cADPR (with 3 mM Caffeine) | 68 ± 13 nM | Sea Urchin Egg Homogenates | [12] |

| cADPR Concentration for Ca²⁺ Release | 20 nM | Sea Urchin Egg Homogenates | [7] |

| cADPR Concentration for Ca²⁺ Release | 10-20 nM (subthreshold) | Sea Urchin Egg Homogenates | [7] |

Table 1: cADPR Concentrations and Binding Affinities

| Experimental Condition | Change in RyR Open Probability (NPₒ) | System | Reference |

| Control | 0.0056 ± 0.001 | Reconstituted Coronary Arterial Smooth Muscle RyR | [1] |

| + 0.01 µM cADPR | 2.9-fold increase | Reconstituted Coronary Arterial Smooth Muscle RyR | [1] |

| + 1 µM cADPR | 8-fold increase (to 0.048 ± 0.017) | Reconstituted Coronary Arterial Smooth Muscle RyR | [1] |

| + 0.1–10 µM cADPR | Marked increase | Reconstituted Coronary Arterial Smooth Muscle RyR | [15] |

| + Anti-FKBP12 Antibody | Blocked cADPR-induced activation | Reconstituted Coronary Arterial Smooth Muscle RyR | [15] |

Table 2: Effect of cADPR on Ryanodine Receptor Open Probability

| Parameter | Resting Cytosolic Ca²⁺ | ER Lumen Ca²⁺ | Reference(s) |

| Typical Intracellular Ca²⁺ Concentrations | ~100 nM | 100 µM to 1 mM | [8][22][23] |

Table 3: Typical Intracellular Calcium Concentrations

Key Experimental Protocols

Sea Urchin Egg Homogenate Calcium Release Assay

This cell-free system is a foundational method for studying cADPR-mediated Ca²⁺ release.[11][18]

Methodology:

-

Preparation of Egg Homogenate:

-

Collect eggs from sea urchins by injection with 0.5 M KCl.

-

De-jelly the eggs by passing them through a nylon mesh.

-

Wash the eggs in artificial seawater, followed by an intracellular-like medium.

-

Homogenize the eggs in an ice-cold, Ca²⁺-free medium containing a Ca²⁺ indicator (e.g., Fluo-3).

-

Centrifuge the homogenate at a low speed to remove debris.

-

-

Calcium Release Measurement:

-

Add the egg homogenate to a cuvette in a fluorometer.

-

Establish a baseline fluorescence reading.

-

Inject a known concentration of cADPR into the cuvette.

-

Record the change in fluorescence, which corresponds to the increase in free Ca²⁺ concentration.

-

Calibrate the fluorescence signal to absolute Ca²⁺ concentrations using Ca²⁺ standards.

-

Planar Lipid Bilayer Recording of RyR Channels

This technique allows for the direct measurement of single RyR channel activity in a controlled environment.[1][24][25][26]

Methodology:

-

Bilayer Formation:

-

"Paint" a solution of phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylserine) across a small aperture separating two chambers (cis and trans) filled with a salt solution (e.g., Cs-methanesulfonate).[1][24]

-

Monitor the formation of a stable bilayer by measuring the electrical capacitance across the aperture.

-

-

RyR Incorporation:

-

Prepare microsomal fractions containing RyRs from a tissue of interest (e.g., cardiac or smooth muscle).

-

Add a small amount of the microsomal preparation to the cis chamber (representing the cytoplasm).

-

Fusion of the microsomes with the lipid bilayer will incorporate RyR channels.

-

-

Single-Channel Recording:

-

Apply a holding potential across the bilayer using Ag/AgCl electrodes.

-

Record the ionic current flowing through single RyR channels using a patch-clamp amplifier.

-

Add cADPR to the cis chamber and record changes in channel open probability (NPₒ) and conductance.

-

Live-Cell Calcium Imaging with Microinjection

This method allows for the visualization of cADPR-induced Ca²⁺ dynamics in intact, living cells.[27][28][29][30][31]

Methodology:

-

Cell Preparation and Dye Loading:

-

Plate cells on a glass-bottom dish suitable for microscopy.

-

Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation.

-

Wash the cells to remove excess dye.

-

-

Microinjection:

-

Prepare a solution of cADPR in an injection buffer.

-

Use a micromanipulator and a microinjector to introduce the cADPR solution directly into the cytoplasm of a target cell.

-

-

Calcium Imaging:

-

Use a fluorescence microscope equipped with a sensitive camera to capture images of the cells before and after microinjection.

-

Record the changes in fluorescence intensity over time.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths to determine the intracellular Ca²⁺ concentration.

-

Visualizations of Signaling Pathways and Workflows

References

- 1. cADP-ribose activates reconstituted ryanodine receptors from coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclic ADP ribose activation of the ryanodine receptor is mediated by calmodulin | Semantic Scholar [semanticscholar.org]

- 3. Calmodulin is a selective mediator of Ca(2+)-induced Ca2+ release via the ryanodine receptor-like Ca2+ channel triggered by cyclic ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics insight into the roles of the N- and C-lobes of calmodulin in RyR1 channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics and mapping of Ca-driven calmodulin conformations on skeletal and cardiac muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclic ADP-ribose binds to FK506-binding protein 12.6 to release Ca2+ from islet microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic calcium release in the sea urchin egg by ryanodine and cyclic ADP ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium at the center of cell signaling: interplay between endoplasmic reticulum, mitochondria and lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclic ADP-ribose does not affect cardiac or skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation and use of sea urchin egg homogenates for studying NAADP-mediated Ca²⁺ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclic ADP-ribose-induced calcium release in sea urchin egg homogenates is a cooperative process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of calcium signaling by cyclic ADP-ribose and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lack of effect of cADP-ribose and NAADP on the activity of skeletal muscle and heart ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Cyclic adenosine diphosphate ribose activates ryanodine receptors, whereas NAADP activates two-pore domain channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cyclic ADP ribose activation of the ryanodine receptor is mediated by calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ryr1.org [ryr1.org]

- 20. NAADP, cADPR and IP3 all release Ca2+ from the endoplasmic reticulum and an acidic store in the secretory granule area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Role of FKBP12.6 in cADPR-induced activation of reconstituted ryanodine receptors from arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Regulation of calcium homeostasis and flux between the endoplasmic reticulum and the cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ca2+ transfer from the ER to mitochondria: when, how and why - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]

- 26. Recording of ion channel activity in planar lipid bilayer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Protocol for GCaMP expression and in vivo calcium imaging of medial prefrontal cortex neurons in freely behaving HIV-1 Tat transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. CALCIUM IMAGING PROTOCOL [protocols.io]

- 29. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ryanodine Receptors in cADPR-Mediated Calcium Release: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic and sarcoplasmic reticulum (ER/SR), playing a vital role in a myriad of cellular processes. A primary effector of cADPR-induced Ca²⁺ release is the ryanodine (B192298) receptor (RyR), a large conductance intracellular Ca²⁺ release channel. This technical guide provides a comprehensive overview of the intricate relationship between cADPR and RyRs, detailing the molecular mechanisms of their interaction, the influence of accessory proteins, and the experimental methodologies used to investigate this signaling pathway. The guide also presents a consolidated view of the quantitative data from key studies and addresses the existing controversies in the field, offering a valuable resource for researchers and professionals in cellular signaling and drug development.

Introduction

First identified as a potent Ca²⁺-mobilizing agent in sea urchin eggs, cyclic ADP-ribose (cADPR) has since been established as a key intracellular second messenger across a wide range of cell types and species.[1] Its primary function is to elicit the release of Ca²⁺ from intracellular stores, a process fundamental to cellular activities such as muscle contraction, neurotransmission, and gene expression. The ryanodine receptors (RyRs), a family of large tetrameric ion channels located on the membrane of the ER/SR, are major targets for cADPR. This guide delves into the technical details of the cADPR-RyR signaling axis, providing an in-depth analysis of the current understanding of this critical cellular pathway.

The cADPR Signaling Pathway and Ryanodine Receptors

The canonical model of cADPR-mediated Ca²⁺ release involves the direct or indirect activation of RyRs. Upon binding, cADPR sensitizes the RyR to Ca²⁺, leading to Ca²⁺-induced Ca²⁺ release (CICR), a regenerative process that amplifies the initial Ca²⁺ signal.

Figure 1: Simplified signaling pathway of cADPR-mediated Ca²⁺ release via Ryanodine Receptors.

Direct Interaction of cADPR with Ryanodine Receptors

A significant body of evidence supports a direct interaction between cADPR and RyRs, leading to channel activation. However, the exact nature of this interaction and its universality across all RyR isoforms and cell types remain areas of active investigation. Some studies suggest that cADPR binds directly to the RyR protein, inducing a conformational change that increases its open probability (NPo) or sensitizes it to activation by cytosolic Ca²⁺. Conversely, other studies have failed to demonstrate a direct effect of cADPR on purified RyRs, particularly for the RyR1 and RyR2 isoforms in skeletal and cardiac muscle, suggesting the involvement of accessory proteins or specific cellular contexts.[2][3]

Isoform-Specific Effects of cADPR

There are three main isoforms of the ryanodine receptor: RyR1 (predominantly in skeletal muscle), RyR2 (in cardiac muscle), and RyR3 (widely expressed at lower levels). The sensitivity to cADPR appears to be isoform-dependent.

-

RyR1: Evidence for direct activation of RyR1 by cADPR is conflicting. While some studies in non-mammalian systems show a response, research on mammalian skeletal muscle RyR1 has often yielded negative results.[3][4]

-

RyR2: The role of cADPR in modulating RyR2 in cardiac muscle is also a subject of debate. Some reports indicate that cADPR can activate reconstituted RyR2, while others suggest no direct effect in intact cardiac myocytes.[1]

-

RyR3: The RyR3 isoform has been shown to be sensitive to cADPR, suggesting a potential role for this pathway in tissues where RyR3 is expressed, such as the brain and smooth muscle.[5][6][7]

The Role of Accessory Proteins

The interaction between cADPR and RyRs is often modulated by accessory proteins that are part of the RyR channel complex. Two of the most well-studied are Calmodulin (CaM) and FK506-binding protein 12.6 (FKBP12.6).

Calmodulin (CaM)

Calmodulin is a ubiquitous Ca²⁺-binding protein that can modulate RyR activity in a Ca²⁺-dependent manner. In the context of cADPR signaling, CaM has been proposed to act as a crucial intermediary.[6][8] Studies in sea urchin eggs have shown that the sensitivity of RyRs to cADPR is lost upon purification but can be restored by the addition of CaM.[6][8] This suggests that CaM may be required to transduce the cADPR signal to the RyR channel.

FK506-Binding Protein 12.6 (FKBP12.6)